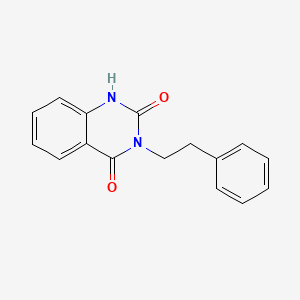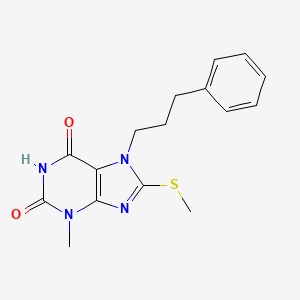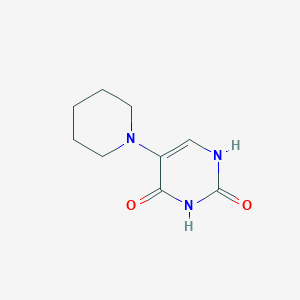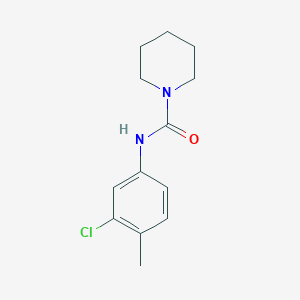
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide, also known as 2-CNE-5-TMB, is an organosulfonamide compound used in scientific research. It is a member of the benzene-1-sulfonamide family, with several distinct chemical and physical properties. This compound has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In biochemistry, it has been used as a substrate for the enzyme carbonic anhydrase, as well as a ligand for metal-ion complexes. In pharmacology, it has been studied for its potential use as a drug for the treatment of certain diseases, such as cancer and diabetes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed to act by binding to the active site of the enzyme carbonic anhydrase, resulting in the inhibition of its activity. It is also thought to act as a ligand for metal-ion complexes, which can affect the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase, resulting in decreased levels of carbon dioxide in the bloodstream. It has also been shown to bind to certain metal-ion complexes, which can affect the activity of certain enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. Its relatively low cost and easy availability make it a suitable reagent for organic synthesis and biochemistry experiments. However, its low solubility in water and its instability in the presence of light and oxygen limit its utility in certain applications.
Orientations Futures
The potential applications of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide are still being explored. Future research could focus on its use as a drug for the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other possible future directions include the development of new synthetic methods for the synthesis of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2-phenoxyethyl)-benzene-1-sulfonamide with trifluoromethanesulfonic anhydride. The reaction is conducted in an aprotic solvent, such as dimethylformamide (DMF), at a temperature of 60-80 °C. The resulting product is then purified via column chromatography.
Propriétés
IUPAC Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-13-7-6-11(15(17,18)19)10-14(13)24(21,22)20-8-9-23-12-4-2-1-3-5-12/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOXWQUBICEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-[benzyl(propan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419785.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6419793.png)

![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6419824.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419828.png)


![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)
![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)

![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)